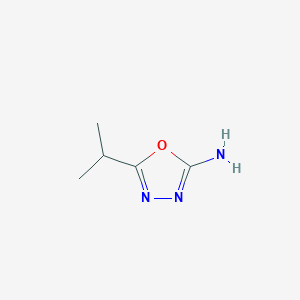

5-Isopropyl-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

The compound 5-Isopropyl-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is a versatile scaffold that is found in various compounds with a wide range of biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through different synthetic routes. One efficient method for synthesizing 1,2,4-oxadiazol-3-amines involves a one-pot reaction of aryl isothiocyanates, amidines/guanidines, and hydroxylamine. This process is catalyzed by metallic thiophiles, which assist in the desulfurization of in situ formed amidino- or guanidinothiourea, leading to N-hydroxyguanidine intermediates that cyclize to form various 1,2,4-oxadiazol-3-amines with good to excellent yields .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed using spectroscopic techniques such as 1H and 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and substitution patterns on the oxadiazole ring. For instance, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives involves the attachment of various substituents to the oxadiazole core, and their structures are confirmed through these analytical techniques .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including cyclization and condensation, to form new compounds with potential biological activities. The Mannich reaction is one such reaction that can be used to synthesize substituted aminomethyl-1,3,4-oxadiazoles. Additionally, the direct condensation of hydrazides with aromatic acids in the presence of phosphoryl chloride (POCl3) can yield aryl-substituted oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. These properties can be tailored to enhance the biological activity and pharmacokinetic profile of the compounds. For example, the introduction of an isoxazole moiety and various aryl groups can affect the lipophilicity, solubility, and overall reactivity of the oxadiazole derivatives. The antibacterial activities of these compounds are evaluated to determine their efficacy against different bacterial strains .

Relevant Case Studies

The oxadiazole derivatives synthesized in the studies have been tested for their biological activities. For instance, the anticancer activity of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives has been evaluated against various human cancer cell lines, including MCF-7, A549, Du-145, and MDA MB-231, using the MTT assay with etoposide as a standard reference. The compounds demonstrated good to moderate activity on all tested cell lines . Similarly, the antibacterial activities of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety have been assessed, showing potential as antibacterial agents .

Applications De Recherche Scientifique

-

Anti-Salmonella Typhi Activity

- Field : Medical and Pharmaceutical Research .

- Application : 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-salmonella typhi activity .

- Methods : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .

- Results : Compounds 3, 4, 10, 11, and 15 showed significant activity against Salmonella typhi .

-

Broad Spectrum of Pharmacological Activities

- Field : Medicinal Chemistry .

- Application : 1,3,4-oxadiazole derivatives have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

- Methods : Various synthetic methodologies have been used to create 1,3,4-oxadiazole derivatives .

- Results : Two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine are Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent .

-

Photorearrangement in Heterocyclic Compounds

- Field : Chemical Research.

- Application : The study of the photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol.

- Methods : Irradiation can lead to ring photoisomerization and the formation of open chain compounds.

- Results : The results of this application were not specified in the source.

-

Inhibition of Acetyl- and Butyrylcholinesterase

- Field : Pharmaceutical Research .

- Application : 5-Aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur or directly to this heterocycle have been designed as potential inhibitors of AChE and BChE .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Anti-Infective Agents

- Field : Medical and Pharmaceutical Research .

- Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Cytotoxic Agents and Enzyme Inhibitors

- Field : Pharmaceutical Research .

- Application : 1,3,4-oxadiazole scaffolds have been studied as cytotoxic agents and enzyme inhibitors .

- Methods : The activity of different 1,3,4-oxadiazole conjugates were tested on the different cell lines of different types of cancer .

- Results : It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

-

Anti-Infective Agents in Agriculture

- Field : Agricultural Research .

- Application : 1,3,4-oxadiazoles are used in agriculture as herbicides, insecticides and plant protection agents against diseases caused by bacteria, viruses and fungi .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Molecule Planning in Drug Discovery

- Field : Medicinal Chemistry .

- Application : Compounds containing 1,3,4-oxadiazole moiety have been found to exhibit a wide range of biological activities including anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti HIV, and antidiabetic properties .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Potential Energetic Material

- Field : Material Science .

- Application : (5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide, a compound containing both 1,3,4-oxadiazole and tetrazole moieties, has been synthesized as a potential energetic material .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The compound has low mechanical sensitivity (IS > 40 J, FS > 360 N) and high gas volume after explosion at standard temperature and pressure (767.0 dm3/kg), making it a promising new type of insensitive energetic material .

Propriétés

IUPAC Name |

5-propan-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOLDHZNWWMEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511879 | |

| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-1,3,4-oxadiazol-2-amine | |

CAS RN |

65283-97-8 | |

| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)